molecular formula C10H14O4 B1205433 Paeonimetabolin I CAS No. 99624-67-6

Paeonimetabolin I

Cat. No.: B1205433
CAS No.: 99624-67-6
M. Wt: 198.22 g/mol
InChI Key: WXMARWINOVVAEN-UHFFFAOYSA-N
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Description

Paeonimetabolin I (PM-I) is a major bioactive metabolite derived from paeoniflorin (PF), a monoterpene glycoside abundant in Paeonia lactiflora (Chinese peony) roots. PM-I is formed via enzymatic deglycosylation and structural modifications by intestinal microbiota following oral administration of PF . Pharmacokinetic studies reveal that PM-I exhibits superior bioavailability compared to its parent compound, with significantly higher plasma concentrations (Cmax: 101.7 ng/mL vs. PF’s 20.3 ng/mL at 5 mg/kg oral dose in rats) and prolonged circulation time (t1/2: ~90 minutes) . Its structural backbone (C10H14O4) retains the core monoterpene skeleton of PF but lacks the glucose moiety, which facilitates rapid intestinal absorption .

Properties

CAS No.

99624-67-6

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

8-hydroxy-3,10-dimethyl-2,9-dioxatricyclo[4.3.1.03,8]decan-5-one

InChI

InChI=1S/C10H14O4/c1-5-6-3-10(12)9(2,4-7(6)11)13-8(5)14-10/h5-6,8,12H,3-4H2,1-2H3

InChI Key

WXMARWINOVVAEN-UHFFFAOYSA-N

SMILES

CC1C2CC3(C(CC2=O)(OC1O3)C)O

Canonical SMILES

CC1C2CC3(C(CC2=O)(OC1O3)C)O

Synonyms

paeonimetabolin I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

The table below summarizes key differences between PM-I and related paeoniflorin metabolites:

Compound Structure Bioavailability (F%) Cmax (ng/mL) tmax (min) Primary Bioactivity
Paeonimetabolin I C10H14O4 80–107% 101.7 (5 mg/kg) 60–80 Antithrombotic, neuroprotective
Paeoniflorin (PF) C23H28O11 <5% 20.3 (5 mg/kg) 11–13 Antioxidant, anti-inflammatory
Oxypaeoniflorin C23H28O12 Not reported ~30% lower than PF Similar to PF Antioxidant
Paeonimetabolin II C10H14O3 Not reported Detected in plasma ~0.4 min Unknown (requires further study)
Benzoic Acid C7H6O2 High Rapid absorption <15 CNS modulation via blood-brain barrier

Key Observations :

  • Bioavailability : PM-I’s bioavailability (80–107%) far exceeds PF’s (<5%) due to efficient intestinal bacterial conversion and rapid absorption .
  • Structural Impact : The removal of PF’s glucose moiety (PM-I) or hydroxylation (oxypaeoniflorin) alters solubility and target engagement. PM-I’s simpler structure enhances pharmacokinetics, while oxypaeoniflorin retains antioxidant properties but with reduced plasma exposure .
  • Functional Divergence : Benzoic acid, a downstream metabolite, acts on the CNS, unlike PM-I’s cardiovascular and neuroprotective roles .
Metabolic Pathway Comparisons
  • PM-I vs. PF : PF undergoes deglycosylation by gut microbiota to form PM-I, which is then hydrolyzed to its aglycone . PF’s low oral bioavailability contrasts with PM-I’s high systemic exposure, underscoring PM-I as the primary active form post-oral administration .
  • PM-I vs. Paeonimetabolin II : PM-II (C10H14O3) is a sulfated derivative detected in plasma but with uncharacterized pharmacokinetics and bioactivity .
  • PM-I vs. Synthetic Analogs : Derivatives like 7R/7S-thioether PM-I (e.g., 7R-8-carboxyethylthio-PM-I) show modified solubility but lack comprehensive efficacy data .
Pharmacodynamic Comparisons
  • Neuroprotection : PM-I modulates cAMP pathways in fever reduction , while benzoic acid directly penetrates the blood-brain barrier to exert CNS effects .
  • Antioxidant Capacity : PF and oxypaeoniflorin elevate SOD/GSH levels in oxidative stress models, whereas PM-I’s antioxidant role remains secondary to its metabolic origin .

Q & A

Q. How is Paeonimetabolin I detected and quantified in biological samples?

this compound is primarily detected using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS). Key parameters include monitoring the [M-H]⁻ ion at m/z 199.0970 and analyzing fragmentation patterns (e.g., m/z 151.1002, 123.0988). Method validation requires alignment with reference standards and spiked recovery tests to ensure precision .

Q. What are the metabolic precursors and pathways involved in this compound biosynthesis?

this compound is a gut- and hepatic-derived metabolite of paeoniflorin, a monoterpene glycoside from Paeonia species. In vitro models (e.g., liver microsomes) and in vivo pharmacokinetic profiling are used to map metabolic pathways, including hydrolysis and oxidation steps .

Q. What pharmacological roles have been attributed to this compound?

Network pharmacology studies identify its involvement in antipyretic pathways (e.g., cAMP-mediated signaling) and antithrombotic effects via shear stress-dependent inhibition of platelet aggregation. These findings are validated using in vitro thrombosis assays under controlled hemodynamic conditions .

Advanced Research Questions

Q. How should metabolomic studies be designed to investigate this compound's mechanistic targets?

  • Cohort Design : Ensure homogeneity in clinical metadata (e.g., age, comorbidities) to minimize confounding .
  • Sample Size : Estimate via pilot studies or power calculations (e.g., ≥80% power for effect size ≥0.5) .
  • Analytical Strategy : Use tandem MS/MS for pathway annotation and integrate transcriptomic data to prioritize high-confidence targets .

Q. How can contradictory findings about this compound's bioactivity be resolved methodologically?

  • Sensitivity Analysis : Test robustness against confounders (e.g., diet, co-administered drugs) .
  • Multi-Cohort Validation : Replicate studies in independent populations with standardized protocols .
  • Multi-Omics Integration : Cross-validate findings with proteomic or transcriptomic datasets to confirm pathway associations .

Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound?

  • Mixed-Effects Models : Account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) responses .
  • Pre-Specified Endpoints : Avoid post hoc analyses to reduce Type I errors.
  • Power Analysis : Use pilot data to determine sample size requirements for detecting clinically relevant effect sizes .

Q. How can network pharmacology models improve target identification for this compound?

  • Data Integration : Incorporate disease-specific transcriptomic datasets (e.g., thromboinflammatory gene expression) .
  • False Discovery Rate Control : Apply Benjamini-Hochberg correction to prioritize high-confidence targets.
  • Experimental Validation : Use CRISPR-based gene silencing in cellular models to confirm mechanistic links .

Q. What protocols ensure reproducibility in pharmacokinetic studies of this compound?

  • Standardized Sampling : Fixed intervals for blood/urine collection to capture elimination kinetics .
  • Extraction Validation : Use isotopically labeled analogs (e.g., deuterated this compound) to quantify recovery rates .
  • Chromatographic Reporting : Document column type, gradient elution parameters, and ion source settings to enable cross-lab replication .

Methodological Resources

  • Analytical Chemistry : UHPLC-MS protocols from .
  • Experimental Design : Guidelines for metabolomic cohort design from and .
  • Data Analysis : Mixed-effects modeling and power calculations per and .

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